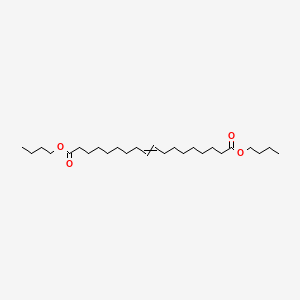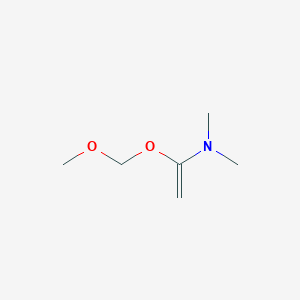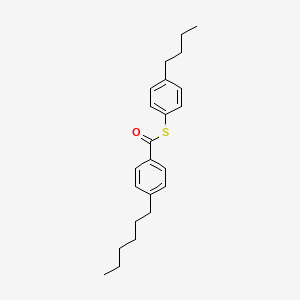
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate: is a chemical compound with the molecular formula C23H30OS . It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by its unique structure, which includes a butylphenyl group and a hexylbenzene group connected through a carbothioate linkage.
Preparation Methods
The synthesis of S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate typically involves the reaction of 4-hexylbenzenethiol with 4-butylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbothioate group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate can be compared with other similar compounds, such as:
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate: This compound has a similar structure but with an octyl group instead of a hexyl group, which can affect its physical and chemical properties.
S-(4-Butylphenyl) 4-butylbenzenecarbothioate: This compound has a butyl group instead of a hexyl group, leading to differences in its reactivity and applications.
Properties
CAS No. |
61538-23-6 |
|---|---|
Molecular Formula |
C23H30OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-hexylbenzenecarbothioate |
InChI |
InChI=1S/C23H30OS/c1-3-5-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(14-18-22)9-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
CRBZJTKRMTWRFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)

![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
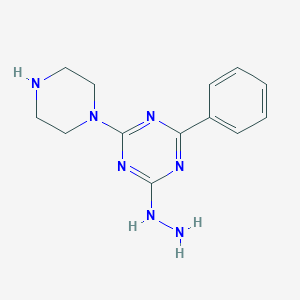
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
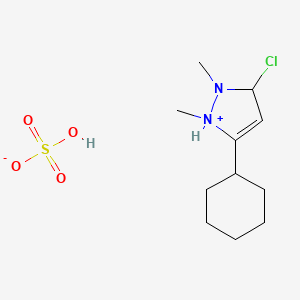
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)
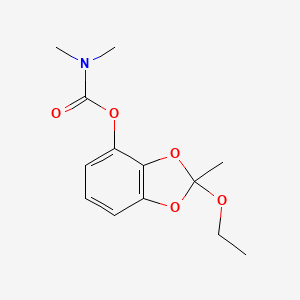

![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
